Product packaging for Boc-Cys(Trt)-OH(Cat. No.:)

Boc-Cys(Trt)-OH

Cat. No.: B8817205
M. Wt: 463.6 g/mol
InChI Key: JDTOWOURWBDELG-UHFFFAOYSA-N
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Description

Boc-Cys(Trt)-OH is a useful research compound. Its molecular formula is C27H29NO4S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NO4S B8817205 Boc-Cys(Trt)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29NO4S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

JDTOWOURWBDELG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Contextualizing Boc Cys Trt Oh in Modern Peptide Chemistry

In the landscape of modern peptide chemistry, the synthesis of peptides with specific biological functions often requires the incorporation of cysteine residues. The thiol group of cysteine is highly reactive and can form disulfide bonds, which are crucial for the tertiary structure and stability of many peptides and proteins. bachem.com However, this reactivity also presents a significant challenge during synthesis, as uncontrolled oxidation can lead to undesirable side reactions and incorrect peptide structures. ontosight.ai

This is where Boc-Cys(Trt)-OH becomes indispensable. It serves as a protected building block for introducing cysteine into a growing peptide chain. chemimpex.com The tert-butoxycarbonyl (Boc) group temporarily shields the α-amino group, while the bulky trityl (Trt) group protects the reactive thiol side chain. ontosight.ai This dual protection scheme is a key element of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS), a technique that revolutionized the field. iris-biotech.debiosynth.com While the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy has become more common due to its milder deprotection conditions, the Boc strategy remains crucial for specific applications, such as the synthesis of hydrophobic or base-sensitive peptides. iris-biotech.deamericanpeptidesociety.orgpeptide.comthermofisher.com

The Evolution and Significance of Orthogonal Protecting Group Strategies

The concept of orthogonal protection is fundamental to the successful synthesis of complex organic molecules, including peptides. fiveable.me An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. fiveable.mejocpr.com This allows for the selective deprotection and modification of specific functional groups within a molecule, providing chemists with precise control over the synthetic process. fiveable.me

The development of peptide synthesis has been intrinsically linked to the evolution of these strategies. Early methods were often hampered by the lack of protecting groups that could be removed selectively. The introduction of the acid-labile Boc group and the base-labile Fmoc group marked a significant advancement, forming the basis of the two major orthogonal schemes used in SPPS today. iris-biotech.dersc.org The Boc/Bzl strategy is considered quasi-orthogonal because both the Boc and benzyl-based side-chain protecting groups are removed by acid, but at different acid strengths. biosynth.com In contrast, the Fmoc/tBu strategy offers true orthogonality, with the Fmoc group being base-labile and the tBu-based side-chain protecting groups being acid-labile. biosynth.com

The significance of orthogonality cannot be overstated, particularly in the synthesis of peptides with multiple reactive side chains or those requiring on-resin modifications like cyclization or labeling. peptide.com It allows for a stepwise and controlled assembly of the peptide chain, minimizing side reactions and simplifying the purification of the final product. biosynth.com

Historical Development of Cysteine Protection Approaches Leading to S Trityl

The unique reactivity of the cysteine thiol group has long been a focal point in peptide chemistry. wikipedia.org Early efforts to synthesize cysteine-containing peptides were often complicated by the propensity of the thiol group to oxidize. This spurred the development of a wide array of thiol-protecting groups. semanticscholar.orgrsc.org

The journey to the now widely used S-trityl group involved several key milestones. The introduction of the acid-labile tert-butyloxycarbonyl (Boc) protecting group in 1957 was a pivotal moment in peptide synthesis. rsc.org This was followed by the groundbreaking development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, which dramatically simplified the process of peptide assembly. rsc.org

In the context of cysteine protection, the trityl (triphenylmethyl, Trt) group emerged as a highly effective means of shielding the thiol moiety. ontosight.ai Its bulkiness provides excellent steric hindrance, preventing unwanted side reactions. Crucially, the S-trityl group is labile to acidic conditions, such as treatment with trifluoroacetic acid (TFA), which aligns with the deprotection steps in Boc-based SPPS. ontosight.aisigmaaldrich.compeptide.com This compatibility allows for the simultaneous removal of the S-trityl group and cleavage of the peptide from the resin in many cases. peptide.com A method for preparing S-trityl cysteine involves treating cysteine with trityl carbinol in the presence of trifluoroacetic acid. uoa.gr

Rationale for the Specific Design and Utilization of Boc Cys Trt Oh in Complex Peptide Architectures

Strategic Pathways for the Preparation of this compound

The preparation of this compound can be approached through several strategic pathways, primarily centered on the sequential or convergent introduction of the N-α-Boc and S-Trityl protecting groups. The choice of strategy is often dictated by the starting materials, desired purity, and scalability of the process.

N-alpha-Boc Protection Strategies for Cysteine Derivatives

The introduction of the tert-butoxycarbonyl (Boc) group onto the α-amino function of cysteine is a well-established procedure in peptide synthesis. rsc.org This reaction is typically achieved by treating L-cysteine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Commonly used bases include triethylamine (B128534) (TEA) or sodium hydroxide (B78521) in a mixed aqueous-organic solvent system, such as dioxane/water or THF/water. peptide.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of solvent and base is critical to ensure efficient reaction while minimizing potential side reactions. For instance, performing the reaction at controlled temperatures (e.g., 0 °C to room temperature) helps to prevent the formation of over-reacted byproducts. The resulting N-α-Boc-cysteine can then be carried forward for S-tritylation.

S-Trityl Protection Methodologies for Cysteine Thiol Groups

The protection of the cysteine thiol group with the trityl (triphenylmethyl, Trt) group is a key step in preventing the oxidation of the thiol to form disulfide bonds during peptide synthesis. d-nb.info The tritylation of the sulfur atom is generally accomplished by reacting a cysteine derivative with a tritylating agent, such as trityl chloride (Trt-Cl) or trityl alcohol (Trt-OH).

When starting with unprotected L-cysteine, the S-tritylation can be performed selectively under acidic conditions. For instance, reacting L-cysteine with trityl chloride in a solvent like dimethylformamide (DMF) in the presence of a base like diisopropylethylamine (DIPEA) can yield S-trityl-L-cysteine. google.com A notable method involves the use of trityl alcohol in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can selectively promote S-tritylation. nih.gov The bulky nature of the trityl group provides steric hindrance, protecting the thiol from unwanted side reactions.

Convergent and Sequential Synthesis Approaches for this compound

The synthesis of this compound is most commonly achieved through a sequential (or linear) approach. This involves a step-by-step protection of the cysteine molecule. There are two primary sequential pathways:

N-protection followed by S-protection: L-cysteine is first reacted with (Boc)₂O to yield N-α-Boc-cysteine. Subsequently, this intermediate is reacted with a tritylating agent like trityl chloride in a suitable solvent such as DMF with a base to afford the final product, this compound.

S-protection followed by N-protection: Alternatively, L-cysteine is first S-tritylated to produce S-trityl-L-cysteine. This intermediate is then subjected to N-α-Boc protection using (Boc)₂O to give this compound.

While a convergent synthesis, where N-Boc-cysteine and an S-tritylated species are coupled, is theoretically possible, it is less practical for a small molecule like this compound and is more commonly employed for the assembly of larger peptide fragments. iris-biotech.de The sequential approach is generally more efficient and easier to control for the production of this amino acid derivative.

Process Optimization for High-Purity this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. This includes understanding the reaction kinetics and equilibrium, as well as the judicious selection of solvents and catalysts.

Investigation of Reaction Kinetics and Equilibrium in this compound Formation

The formation of this compound involves two key bond-forming reactions: the formation of the carbamate (B1207046) bond (N-Boc) and the thioether bond (S-Trt). Both reactions are equilibrium-driven. The N-Boc protection is generally considered to proceed to completion under standard basic conditions due to the formation of stable byproducts (t-butanol and CO₂).

The S-tritylation, however, is a reversible reaction, particularly under acidic conditions. sigmaaldrich.com The stability of the trityl cation makes the S-Trt bond susceptible to cleavage in the presence of strong acids. Therefore, maintaining neutral or slightly basic conditions during the synthesis and workup is crucial to prevent deprotection and maximize yield. Reaction kinetics are influenced by temperature, concentration of reactants, and the solvent system. For instance, increasing the temperature can accelerate the reaction rate, but may also promote side reactions or decomposition of the product. Prolonged reaction times, especially in the presence of strong bases, can lead to racemization at the α-carbon. nih.gov

ParameterEffect on Reaction RateEffect on EquilibriumConsiderations for Optimization
TemperatureIncreases rate up to an optimal point.Can shift equilibrium, potentially unfavorably at very high temperatures.Moderate temperatures (e.g., 0-50°C) are typically employed to balance reaction speed and product stability.
ConcentrationHigher concentrations of reactants generally increase the rate.Higher concentration of products can shift equilibrium back to reactants.Optimal concentrations must be determined to maximize throughput without causing precipitation or side reactions.
pH/BaseRate of N-Boc protection is dependent on base concentration. S-tritylation is favored under basic/neutral conditions.Acidic conditions favor the reverse reaction (de-tritylation).Careful control of pH is essential. Use of non-nucleophilic, hindered bases like DIPEA is often preferred.
Reaction TimeLonger times allow the reaction to approach completion.Extended reaction times can increase the risk of side reactions like racemization.Reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal time for quenching. nih.gov

Influence of Solvent Systems and Catalyst Selection on this compound Yield and Purity

The choice of solvent and any catalytic reagents is paramount in directing the synthesis of this compound towards high yield and purity. The solvent must effectively dissolve the reactants and intermediates, while minimizing side reactions. In the context of the sequential synthesis of this compound, "catalysts" often refer to the bases used for the N-Boc protection and the coupling reagents if a convergent approach were to be considered.

Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly employed. mdpi.com DMF is often favored for its excellent solvating properties for amino acid derivatives. However, the purity of the solvent is critical, as impurities can lead to unwanted side reactions.

The selection of the base for the N-Boc protection step can influence the purity of the final product. While inorganic bases like NaOH are effective, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used in organic solvents. DIPEA is a non-nucleophilic base, which can be advantageous in minimizing side reactions. For the S-tritylation step, the choice of base is also important to facilitate the reaction without promoting racemization.

The table below summarizes findings from various studies on the synthesis of peptides containing this compound, which can be extrapolated to the synthesis of the building block itself.

Solvent SystemCatalyst/ReagentObserved Effect on Yield and PurityReference
DMFDIPEA/HBTUCommonly used in SPPS, generally providing good yields. Prolonged reaction times with HBTU can increase racemization risk. nih.gov nih.gov
DCMDCC/HOBtEffective for coupling reactions; the byproduct dicyclohexylurea (DCU) is insoluble in DCM, facilitating its removal by filtration. mdpi.com mdpi.com
THFn-BuLiUsed in specific applications for generating acetylides for reaction with Boc-Cys(Trt)-Weinreb amide, requires very low temperatures (-78°C) to prevent side reactions. nih.gov nih.gov
DMF/WaterTEA or NaOHStandard conditions for N-Boc protection, generally leading to high yields of N-Boc-cysteine. peptide.com peptide.com
Acetonitrile (MeCN)MgBr₂A patent describes the use of metallic catalysts like MgBr₂ for selective S-tritylation in acetonitrile, potentially offering a milder alternative. google.com
HFIPTrityl alcoholActs as both solvent and promoter for selective S-tritylation of unprotected peptides, suggesting a clean reaction system. nih.gov nih.gov

Control of Side Reactions and Impurity Formation during this compound Synthesis

Racemization: The chiral integrity of the cysteine backbone is paramount. However, the activation of the carboxyl group during coupling steps can promote the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization at the α-carbon. This is a significant issue, particularly for cysteine residues. mdpi.com The choice of coupling reagents and reaction conditions plays a crucial role in suppressing this side reaction. For instance, using activation methods like DIPCDI/HOBt is recommended to minimize enantiomerization. sigmaaldrich.com Studies have shown that the extent of racemization can be influenced by the solvent and temperature; for example, coupling of Fmoc-L-Cys(Trt)-OH can lead to significant racemization, especially at elevated temperatures. unifi.it

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is a common side reaction in peptide synthesis, occurring at the dipeptide stage. peptide.com While more prevalent in Fmoc-based strategies, it can also occur during Boc-based synthesis. The formation of a stable six-membered ring is the driving force for this reaction. mdpi.com Utilizing sterically hindered resins, such as 2-chlorotrityl chloride resin, can inhibit the formation of DKPs. peptide.compeptide.com

Side Reactions at the Cysteine Residue: The cysteine side chain itself is a site for potential unwanted reactions.

3-(1-Piperidinyl)alanine Formation: When a peptide with a C-terminal cysteine is synthesized using Fmoc/tBu protocols, the protected sulfhydryl group can undergo base-catalyzed elimination to form a dehydroalanine (B155165) residue. This reactive intermediate can then be attacked by piperidine (B6355638) (used for Fmoc deprotection), resulting in the formation of 3-(1-piperidinyl)alanine, an impurity with a mass shift of +51 Da. peptide.comthermofisher.com Employing the sterically bulky trityl (Trt) protecting group for the cysteine thiol helps to minimize, though not always eliminate, this side reaction. peptide.comiris-biotech.debachem.com

Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds, either intramolecularly or intermolecularly. thermofisher.com The Trityl group provides steric protection against such oxidation during the synthesis process.

Protecting Group-Related Impurities: The trityl group, while effective, can also be a source of impurities. During acidic cleavage steps, the liberated trityl cation is a highly reactive carbocation that must be effectively scavenged to prevent reattachment to other nucleophilic residues in the peptide, such as tryptophan or tyrosine, or modification of the deprotected cysteine side-chain. thermofisher.comresearchgate.net Scavengers like triisopropylsilane (B1312306) (TIS) are crucial in the cleavage cocktail to reduce the trityl cation to the inert triphenylmethane (B1682552). bachem.com

A summary of common side reactions and mitigation strategies is presented in the table below.

Side ReactionDescriptionMitigation StrategyReference
RacemizationLoss of stereochemical integrity at the α-carbon via an oxazolone intermediate during carboxyl group activation.Use of less activating coupling reagents (e.g., DIPCDI/HOBt); careful control of temperature and solvent. mdpi.comsigmaaldrich.comunifi.it
Diketopiperazine (DKP) FormationIntramolecular cyclization of a dipeptide to form a stable six-membered ring, truncating the peptide chain.Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin); in situ neutralization protocols. peptide.commdpi.compeptide.com
3-(1-Piperidinyl)alanine FormationBase-catalyzed β-elimination of the protected thiol from C-terminal cysteine, followed by addition of piperidine.Use of the sterically bulky Trt protecting group for the cysteine thiol. peptide.comiris-biotech.debachem.com
Trityl Cation Side ReactionsReattachment of the trityl carbocation (formed during cleavage) to nucleophilic amino acid side chains.Use of efficient scavenger cocktails (e.g., containing Triisopropylsilane - TIS) during acidic cleavage. thermofisher.combachem.comresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of manufacturing processes. iris-biotech.deiris-biotech.de This involves minimizing hazardous waste, improving atom economy, and developing more sustainable synthetic methods. iris-biotech.de For a foundational building block like this compound, these considerations are particularly important as they impact the sustainability of numerous subsequent peptide syntheses.

Development of Sustainable Synthetic Routes for this compound

Traditional peptide synthesis often utilizes hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM), and employs a large excess of reagents, leading to significant chemical waste. iris-biotech.deresearchgate.net Research into sustainable routes for this compound and its use in peptide synthesis focuses on several key areas:

Alternative Solvents: Efforts are underway to replace conventional solvents with greener alternatives. Binary mixtures, such as DMSO/n-butyl acetate (B1210297) (BuOAc) or DMSO/ethyl acetate (EtOAc), have been explored as more environmentally friendly options for solid-phase peptide synthesis (SPPS). unifi.itrsc.org The stability of reagents like Fmoc-Cys(Trt)-OH in these alternative solvents is a critical factor for their successful implementation. rsc.org

Enzyme-Labile Protecting Groups: An innovative green approach involves the use of enzyme-labile protecting groups. For instance, the S-Phacm group, which can be cleaved from cysteine by the enzyme Penicillin G Acylase (PGA) under very mild, aqueous conditions, represents a sustainable alternative to traditional acid-cleavable groups. iris-biotech.de While this is an alternative to the Trt group, the principle demonstrates a direction for future green protecting group strategies.

Aqueous Solid-Phase Peptide Synthesis (ASPPS): The development of protecting groups like (2-sulfanylethoxy)carbonyl (Smoc) enables peptide assembly under aqueous conditions. sci-hub.setu-darmstadt.de This approach significantly reduces the reliance on organic solvents. The synthesis of Smoc-Cys(Trt)-OH highlights the compatibility of the Trt group with these newer, greener protecting group schemes. sci-hub.setu-darmstadt.de

Atom Economy and E-Factor Analysis in this compound Production

Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the "greenness" of a chemical process.

Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In multi-step syntheses involving protecting groups, the atom economy is often low because the protecting groups themselves are ultimately discarded as waste. rsc.org

E-Factor: The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

The conventional synthesis of peptides has a notoriously poor atom economy and a high E-Factor, largely due to the use of protecting groups and large excesses of reagents and solvents. rsc.org For the production of this compound, the key reaction involves attaching the Boc and Trt groups to cysteine.

Theoretical Atom Economy for this compound Synthesis: Cysteine (C₃H₇NO₂S, MW: 121.16) + Di-tert-butyl dicarbonate (Boc₂O, C₁₀H₁₈O₅, MW: 218.25) + Trityl chloride (Trt-Cl, C₁₉H₁₅Cl, MW: 278.78) → this compound (C₂₇H₂₉NO₄S, MW: 463.6) + CO₂ + tert-Butanol + HCl

The calculation for atom economy in a real-world, multi-step process is complex. However, strategies aimed at improving sustainability directly impact these metrics. Minimal-protection strategies significantly improve atom economy by eliminating the mass of the protecting groups from the input side of the equation. researchgate.nettu-darmstadt.de The use of greener solvents and recycling them can drastically reduce the E-Factor. rsc.org For example, adopting minimal-protection SPPS was shown to increase the manufacturing productivity of a peptide API by 5.3-fold, largely by reducing the waste associated with protecting group removal. researchgate.net

Green Chemistry PrincipleApplication to this compound Synthesis/UseImpact on SustainabilityReference
Use of Greener SolventsReplacing DMF/DCM with alternatives like DMSO/EtOAc or water.Reduces use of hazardous and toxic substances. unifi.itrsc.org
Improved Atom EconomyEmploying minimal-protection strategies for other amino acids in the peptide chain.Maximizes the incorporation of reactant materials into the final product, reducing waste. researchgate.netrsc.orgtu-darmstadt.de
Reduced E-FactorSolvent recycling and minimizing excess reagents.Lowers the mass of waste generated per unit of product. rsc.org
Alternative Protecting GroupsDevelopment of protecting groups compatible with aqueous synthesis (e.g., Smoc) or enzymatic cleavage.Reduces reliance on harsh chemical deprotection steps and organic solvents. iris-biotech.desci-hub.setu-darmstadt.de

Industrial Scale-Up Considerations for Efficient this compound Manufacturing

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production introduces a unique set of challenges that require careful process optimization and control to ensure efficiency, purity, and compliance with regulatory standards.

Process Control and Optimization: On an industrial scale, strict control over reaction parameters is critical to maximize yield and minimize impurities. This includes precise management of temperature, solvent purity, and reaction times. Automated synthesis platforms, including those utilizing microwave assistance, are increasingly employed for large-scale peptide synthesis. acs.orgacs.org These systems allow for consistent and reproducible execution of synthesis cycles, including coupling and deprotection steps. acs.org For the synthesis of peptides containing this compound, automated synthesizers can be programmed to handle the specific coupling protocols required to minimize side reactions like racemization. acs.orgchapman.edu

Purification and Quality Control: Purification is a critical step in industrial manufacturing. The removal of residual coupling reagents, scavengers, and by-products from side reactions is essential to achieve the high purity required for pharmaceutical applications. At scale, purification is often the bottleneck. Techniques like preparative High-Performance Liquid Chromatography (HPLC) are standard. The development of efficient, scalable purification methods, such as catch-and-release technologies, aims to reduce solvent consumption and process time, aligning with green chemistry principles. unifi.it Quality control is rigorous, with companies operating under standards like ISO 9001:2015 to qualify as suppliers of Good Manufacturing Practice (GMP) starting materials. shigematsu-bio.com

Economic and Safety Considerations: The cost of raw materials, particularly the protected amino acids themselves, is a major factor in the economics of large-scale peptide synthesis. acs.org Efficient processes that minimize the use of excess reagents and maximize yield are economically advantageous. The coupling system of DIC/Oxyma, for example, is considered safe, low-cost, and suitable for microwave-assisted SPPS, making it a good choice for industrial production. acs.org Safety is also paramount. Handling large quantities of flammable solvents and corrosive reagents like trifluoroacetic acid (TFA) requires specialized facilities and protocols to ensure worker safety and environmental protection. acs.org Developing processes that use safer solvents and reduce the volume of hazardous waste is a key goal in modern industrial peptide manufacturing. unifi.itacs.org

A summary of key considerations for industrial scale-up is provided below.

ConsiderationChallengeStrategy for Efficient ManufacturingReference
Process AutomationEnsuring consistency and reproducibility across large batches.Utilize fully automated peptide synthesizers (e.g., microwave-assisted) for precise control of reaction cycles. acs.orgacs.org
Reaction ConditionsControlling temperature, solvent purity, and reaction times to minimize side reactions and maximize yield.Implement robust process analytical technology (PAT) for real-time monitoring and control.
PurificationEfficiently removing impurities at a large scale, which is often a bottleneck.Optimize preparative HPLC; explore greener, more efficient technologies like catch-and-release purification. unifi.it
Regulatory ComplianceMeeting stringent purity and quality standards for pharmaceutical use.Manufacture under cGMP guidelines and maintain ISO certifications. acs.orgshigematsu-bio.com
Cost-EffectivenessHigh cost of raw materials and solvents.Optimize reaction stoichiometry; select lower-cost, high-efficiency coupling reagents (e.g., DIC/Oxyma); recycle solvents where feasible. rsc.orgacs.orgacs.org
Safety and Environmental ImpactHandling large volumes of hazardous and flammable materials.Employ closed-system reactors; use safer, greener solvents; develop processes that minimize hazardous waste. unifi.itacs.org

Application of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a frequently used derivative in Fmoc/tBu-based SPPS strategies. bachem.com The trityl protecting group is favored for its stability under the basic conditions required for Fmoc removal, yet it can be readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the resin. bachem.comsigmaaldrich.com This allows for the synthesis of peptides with a free thiol group, which can then be used for forming disulfide bonds or for other modifications. sigmaaldrich.com

Optimization of Coupling Conditions for this compound in SPPS

The successful incorporation of this compound into a growing peptide chain hinges on the optimization of coupling conditions to maximize efficiency and minimize side reactions.

The choice of activation reagent is critical for achieving high coupling yields, especially when dealing with sterically hindered amino acids like this compound. Various classes of coupling reagents, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts, are employed in SPPS.

For sterically hindered amino acids, more potent activators are often required. Reagents such as HBTU and PyBOP are commonly used, but for particularly challenging couplings, HATU has demonstrated high efficiency. bachem.comnih.gov Newer reagents like COMU offer comparable reactivity to HATU with the added benefit of being non-explosive and having better solubility. bachem.com The selection of the optimal reagent often involves a balance between reactivity, cost, and the potential for side reactions.

A comparative study of different coupling methods for hindered peptides highlighted the effectiveness of reagents like HBTU and PyBroP in achieving significant product yields where other methods failed. nih.gov For instance, the activation of this compound with N-hydroxysuccinimide in the presence of DCC has been utilized to form an active ester for subsequent coupling. d-nb.info

Table 1: Comparison of Common Coupling Reagents for SPPS

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DICCost-effectiveCan lead to racemization, formation of N-acylurea byproduct with DCC
Phosphonium Salts PyBOP, PyAOPHigh reactivity, good for hindered couplingsByproducts can be difficult to remove
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh efficiency, fast reaction times, suitable for automated synthesisPotential for side reactions, some are explosive (HOBt/HOAt-based)

Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a significant concern during peptide synthesis. The risk is elevated during the activation of the carboxyl group. The use of additives such as HOBt and its derivatives can help to suppress racemization by forming less reactive, but still efficient, active esters. bachem.com

Reagents like TOTT have been reported to result in lower levels of racemization compared to other reagents when coupling sterically hindered amino acids. bachem.com Additionally, the choice of base and reaction temperature can influence the extent of racemization. Non-nucleophilic bases like DIEA are commonly used, and performing couplings at lower temperatures can help to minimize this side reaction.

The bulky trityl group on the cysteine side chain presents a significant steric challenge, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. uni-muenchen.de This steric hindrance can lead to slower reaction rates and incomplete couplings.

To overcome this, several strategies can be employed. The use of more reactive coupling reagents, as discussed previously, is a primary approach. bachem.comnih.gov Prolonging the coupling time or performing double or even triple couplings can also be necessary to drive the reaction to completion. uni-muenchen.de Microwave-assisted SPPS has also emerged as a valuable technique to enhance coupling efficiency for sterically demanding residues by accelerating reaction rates. bachem.comuni-muenchen.de

Compatibility of this compound with Diverse Resin and Linker Systems

This compound is compatible with a wide range of resins and linkers commonly used in Fmoc-based SPPS. The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide).

For the synthesis of C-terminal amide peptides, resins such as Rink Amide MBHA or Tentagel S RAM are suitable. d-nb.inforesearchgate.net For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a common choice. acs.org The trityl linker is acid-labile, allowing for cleavage of the peptide from the resin under mild acidic conditions that leave the side-chain protecting groups intact if desired.

The compatibility of this compound extends to specialized linker systems as well. For example, its use has been documented with Weinreb resin for the synthesis of peptide aldehydes. sigmaaldrich.com

Monitoring Techniques for this compound Coupling Progress in SPPS

Accurate monitoring of the coupling reaction is essential to ensure the complete incorporation of each amino acid before proceeding to the next step. Incomplete couplings can lead to deletion sequences, which are often difficult to separate from the desired product.

Several qualitative and quantitative methods are available for monitoring SPPS. The Kaiser test, based on the reaction of ninhydrin (B49086) with free primary amines, is a widely used qualitative method. A negative Kaiser test indicates the absence of free amines and thus a complete coupling. However, this test is not reliable for N-terminal proline or other secondary amines.

For a more quantitative assessment, techniques like HPLC and mass spectrometry can be used to analyze a small, cleaved sample of the peptidyl-resin. These methods provide precise information about the purity and identity of the synthesized peptide at various stages. Spectrophotometric quantification of the dibenzofulvene adduct released upon piperidine treatment for Fmoc removal can also be used to monitor the efficiency of each coupling step. researchgate.net

Utilization of this compound in Solution-Phase Peptide Synthesis (SRPS)

Solution-Phase Peptide Synthesis (SRPS) offers advantages for large-scale production due to the potentially lower cost of reagents and the ability to purify intermediates at various stages. google.com this compound is a valuable building block in this methodology, particularly in strategies that involve the coupling of larger, pre-synthesized peptide fragments.

Segment Condensation Strategies Employing this compound Building Blocks

Segment condensation is a key strategy in SRPS where smaller, protected peptide fragments are independently synthesized and then coupled together to form a larger peptide. google.com This approach can enhance efficiency and simplify the purification of the final product compared to a one-by-one amino acid addition for a very long peptide. This compound is frequently utilized at the C-terminus of a peptide segment.

A notable example is in the synthesis of octreotide, a cyclic octapeptide. In one patented process, a dipeptide segment, Boc-D-Phe-Cys(Trt)-OH, serves as a crucial building block. google.com This segment is condensed with a larger tetrapeptide fragment (H-Phe-D-Trp-Lys(Boc)-Thr-OMe) to create a protected hexapeptide. google.com The use of this compound here is strategic; the Boc group provides temporary N-terminal protection, while the C-terminal carboxyl group is activated for coupling. The S-Trt group ensures the cysteine thiol remains protected from unwanted side reactions during the coupling steps. This method highlights the utility of this compound in creating well-defined peptide blocks for convergent synthesis in solution. google.commdpi.com

Challenges in Purification of this compound Containing Peptide Intermediates in SRPS

While SRPS allows for the purification of intermediates, the presence of the Boc and, particularly, the Trityl groups can introduce significant challenges. The large, hydrophobic Trityl group can dramatically alter the solubility of the peptide fragment to which it is attached. biosynth.com This can lead to aggregation and precipitation of the peptide intermediate, complicating handling and purification procedures.

Furthermore, the purification of long peptides is inherently difficult as the physical properties of the desired peptide and closely related impurities (e.g., deletion sequences or fragments with remaining protecting groups) are often very similar. biosynth.com Techniques like High-Performance Liquid Chromatography (HPLC) may require extensive optimization to achieve adequate separation. biosynth.com The presence of the bulky Trityl group on cysteine-containing intermediates adds another layer of complexity, potentially causing peak broadening and poor resolution in chromatographic methods due to steric effects and non-specific hydrophobic interactions with the stationary phase. uni-mainz.de Overcoming these issues often requires careful selection of solvent systems and chromatographic conditions tailored to the specific peptide sequence and its protecting groups.

Chemoselective Deprotection Strategies for this compound Derivatives

The successful synthesis of peptides using this compound hinges on the ability to selectively remove the protecting groups at the appropriate stages of the synthesis. The differential lability of the N-α-Boc and S-Trityl groups, though both are acid-sensitive, can be exploited to achieve this selectivity.

Selective N-alpha-Boc Deprotection in the Presence of S-Trityl

The primary challenge in the Boc/Trt protection scheme is the selective removal of the N-α-Boc group without prematurely cleaving the S-Trt group. While both are acid-labile, the Boc group can be removed under more moderate acidic conditions than those typically required for full S-Trt deprotection. peptide.com However, standard conditions using trifluoroacetic acid (TFA), such as 50% TFA in dichloromethane (DCM), which are routine for Boc removal, can lead to partial or significant loss of the S-Trt group. peptide.comsigmaaldrich.com

To achieve higher selectivity, alternative protocols have been developed. One effective method involves using a 4 M solution of hydrogen chloride (HCl) in anhydrous dioxane. nih.govresearchgate.net This reagent can achieve fast and efficient deprotection of the N-α-Boc group, often within 30 minutes at room temperature, while leaving acid-sensitive tert-butyl esters and ethers, as well as the S-Trt group, largely intact. nih.govresearchgate.net This high degree of selectivity is crucial for preventing the formation of side products and for maintaining the integrity of the peptide chain for subsequent coupling steps in a stepwise synthesis. acs.org

Selective S-Trityl Deprotection Protocols from this compound Incorporated Peptides

The S-Trityl group is designed to be stable throughout the peptide assembly but removable during the final deprotection step. sigmaaldrich.com This is typically accomplished with strong acid, most commonly TFA, in a "cleavage cocktail" that includes scavengers. peptide.com The S-Trt group is significantly more acid-labile than other thiol protecting groups like acetamidomethyl (Acm) or tert-butyl (tBu), but its removal requires carefully controlled conditions to prevent side reactions. sigmaaldrich.compeptide.com

Acidolytic Deprotection Mechanisms and Scavenger Optimization

The acidolytic deprotection of the S-Trityl group begins with protonation, followed by cleavage of the carbon-sulfur bond to release the free thiol and a highly stable triphenylmethyl (trityl) carbocation. sigmaaldrich.com

Mechanism: R-S-C(Ph)₃ + H⁺ ⇌ R-S⁺(H)-C(Ph)₃ → R-SH + C(Ph)₃⁺

A critical aspect of this reaction is its reversibility. The liberated cysteine thiol is strongly nucleophilic and can react with the trityl cation, leading to the incomplete deprotection of the peptide. sigmaaldrich.com Furthermore, the electrophilic trityl cation can react with other nucleophilic residues in the peptide chain, such as tryptophan and methionine, causing undesired alkylation side products. sigmaaldrich.com

To prevent these side reactions and drive the equilibrium towards the deprotected state, scavengers are an essential component of the cleavage cocktail. nih.gov These molecules act by trapping the liberated carbocations.

Common Scavengers and Their Roles:

Trialkylsilanes (e.g., Triisopropylsilane, TIS): These are highly efficient cation scavengers that act as reducing agents. TIS donates a hydride to the trityl cation in an irreversible reaction, forming triphenylmethane and preventing side reactions. nih.gov

Thiols (e.g., Ethanedithiol, EDT): Thiols are excellent scavengers for t-butyl cations and also actively assist in the removal of the S-Trt group. sigmaaldrich.com They can trap the trityl cation and also help maintain a reducing environment, preventing oxidation of the free cysteine thiol.

Water: Often included at low percentages (2.5-5%), water can act as a scavenger by reacting with carbocations.

Thioanisole (B89551): This scavenger is particularly useful in protecting methionine residues from oxidation and alkylation. sigmaaldrich.com

The optimization of the scavenger cocktail is critical for achieving high yield and purity of the final peptide. The ideal combination and concentration of scavengers depend on the specific amino acids present in the peptide sequence.

Table 1: Examples of Scavenger Cocktails for S-Trityl Deprotection

Scavenger Cocktail Composition Target Residues/Purpose Reference
95% TFA / 2.5% Water / 2.5% TIS General purpose; effective for most peptides, especially those without tryptophan. sigmaaldrich.com
95% TFA / 5% Thioanisole / 3% EDT / 2% Anisole Protects against tryptophan modification. sigmaaldrich.com
TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT A two-step procedure designed to mitigate S-tert-butylation of cysteine by scavenging t-butyl cations from other protecting groups. acs.org

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Chemical Name
This compound N-α-(tert-Butoxycarbonyl)-S-(triphenylmethyl)-L-cysteine
Boc tert-Butoxycarbonyl
Trt Triphenylmethyl (Trityl)
Cys Cysteine
SRPS Solution-Phase Peptide Synthesis
HPLC High-Performance Liquid Chromatography
TFA Trifluoroacetic acid
DCM Dichloromethane
HCl Hydrogen chloride
TIS Triisopropylsilane
EDT Ethanedithiol
Acm Acetamidomethyl
tBu tert-Butyl
DMS Dimethyl sulfide
DTT Dithiothreitol

Alternative and Mild S-Trityl Removal Methods

Key alternative approaches include oxidative cleavage, the use of specific scavengers that permit milder acidic conditions, and metal-assisted cleavage.

Oxidative Cleavage: Iodine (I₂) represents a significant alternative to acid-based deprotection. Treatment with iodine can simultaneously remove the trityl group and oxidize the resulting free thiol to form a disulfide bond. peptide.com This method is highly effective for the intramolecular cyclization of peptides to form disulfide bridges. The reaction rate can be solvent-dependent; for instance, in dipolar solvents like aqueous methanol (B129727) or aqueous acetic acid, both Cys(Trt) and Cys(Acm) residues react rapidly with iodine. sigmaaldrich.com

Metal-Assisted and Reductive Cleavage: Historically, metal salts such as those containing silver (Ag(I)) or mercury (Hg(II)) were employed to cleave the S-Trityl bond. researchgate.net More recent research has identified milder conditions, such as the use of copper sulfate (B86663) (CuSO₄) in the presence of cysteamine (B1669678) under aqueous buffered conditions, for complete deprotection of Cys(Trt). researchgate.net Another approach involves reductive cleavage, where a mild reducing agent like DTT can be used to remove certain disulfide-based protecting groups, offering an orthogonal strategy to the acid-labile Trityl group. researchgate.net

Mild Acid and Scavenger Systems: The lability of the Trt group can be modulated by the concentration of TFA. For instance, the S-Mmt (4-methoxytrityl) group, which is structurally related to Trt, can be selectively removed with 0.5-1.0% TFA, leaving S-Trt and tert-butyl-based groups intact, highlighting a method for differential deprotection. researchgate.net While S-Trt is more stable, it can be slowly cleaved by 1-3% TFA. sigmaaldrich.com

The efficiency of Trityl group removal, even under milder acidic conditions, is greatly enhanced by the use of appropriate scavengers. Silanes, such as triethylsilane (TES) or triisopropylsilane (TIS), are particularly effective. sigmaaldrich.combachem.com They act by quenching the highly stable trityl cation (Trt⁺) as it is formed, converting it irreversibly to the inert triphenylmethane. sigmaaldrich.com This prevents the reversible re-attachment of the trityl cation to the nucleophilic thiol group, a common cause of incomplete deprotection. sigmaaldrich.com

The following table summarizes various alternative and mild deprotection methods for the S-Trityl group.

Method Reagents and Conditions Outcome Remarks Citation
Oxidative Cleavage Iodine (I₂) in solvents like DCM, aqueous MeOH, or aqueous AcOH.Disulfide bond formation.Simultaneously removes the Trt group and oxidizes the thiol. Useful for peptide cyclization. peptide.comsigmaaldrich.com
Metal-Assisted Cleavage CuSO₄ and cysteamine in aqueous buffer.Free thiol.A mild method for complete deprotection reported for model peptides. researchgate.net
Mild Acidolysis 0.5-1.0% TFA in DCM.Selective deprotection.Primarily for more acid-labile groups like Mmt, leaving Trt intact. Demonstrates orthogonality. researchgate.net
Scavenger-Mediated Acidolysis TFA with silane (B1218182) scavengers (e.g., TIS, TES).Free thiol.Silanes irreversibly trap the trityl cation as triphenylmethane, preventing re-alkylation and ensuring complete deprotection even under milder TFA concentrations. sigmaaldrich.combachem.com

Managing Orthogonality Challenges and Side Reactions During Deprotection Steps

The deprotection of this compound is a critical step that presents several challenges related to orthogonality and the potential for unwanted side reactions. rsc.org Careful planning of the synthetic strategy, including the choice of protecting groups, resin, and cleavage conditions, is essential to obtain the desired peptide in high yield and purity. sigmaaldrich.com

Orthogonality Challenges: Orthogonality refers to the ability to remove one type of protecting group without affecting others. rsc.org The S-Trityl group's lability in standard acid cleavage cocktails (e.g., 95% TFA) means it is not orthogonal to other common acid-labile side-chain protecting groups like tert-butyl (tBu) on Asp, Glu, Ser, Thr, and Tyr, or the Boc group itself on Trp. acs.orgsigmaaldrich.com

A primary challenge arises when selective deprotection of a cysteine thiol is required while other acid-labile groups must remain. In such cases, the Trt group is unsuitable. Instead, more acid-labile groups like Mmt (4-methoxytrityl) or highly orthogonal groups like Acm (acetamidomethyl), which is stable to acid but removed by iodine or silver ions, are used. researchgate.netbachem.com The Dpm (diphenylmethyl) group offers an intermediate stability; it is stable to the 1-3% TFA used to remove Mmt but is cleaved by the 95% TFA used for final deprotection, unlike Trt which can be slowly cleaved at lower acid concentrations. sigmaaldrich.com

Common Side Reactions and Mitigation Strategies: Several side reactions can occur during the deprotection of the S-Trityl group, leading to impurities that are often difficult to remove.

S-Alkylation: The most prominent side reaction is the re-alkylation of the liberated, highly nucleophilic cysteine thiol. sigmaaldrich.com This can occur via the recaptured trityl cation if not efficiently scavenged. sigmaaldrich.com Furthermore, t-butyl cations generated from the deprotection of Boc, tBu, or OtBu groups can alkylate the thiol to form a stable S-tert-butyl adduct, a major impurity. acs.org

Mitigation: The use of "soft" nucleophilic scavengers in the cleavage cocktail is crucial. A combination of water, a silane (like TIS), and a thiol (like 1,2-ethanedithiol, EDT) is effective. TIS irreversibly reduces the trityl cation, while EDT is an excellent scavenger for t-butyl cations. sigmaaldrich.comacs.orgsigmaaldrich.com A two-step cleavage protocol, starting with a lower TFA concentration and a robust scavenger cocktail, can also minimize S-t-butylation. acs.org

Alkylation of Other Residues: The liberated trityl and t-butyl cations can alkylate other sensitive residues, particularly Tryptophan (Trp), but also Tyrosine (Tyr) and Methionine (Met). sigmaaldrich.comsigmaaldrich.com

Mitigation: Using Trp(Boc) provides protection against alkylation. sigmaaldrich.com The inclusion of scavengers like EDT, thioanisole, or TIS is essential to quench the reactive cations before they can modify these residues. sigmaaldrich.comsigmaaldrich.com

Racemization: Cysteine is susceptible to racemization (epimerization) at its α-carbon, especially when activated for coupling using base-mediated methods. nih.govnih.gov C-terminal cysteine residues are particularly problematic. While using trityl-type resins can reduce the issue compared to Wang-type resins, significant epimerization (up to 23% D-Cys) has been observed even on a NovaSyn TGT resin after prolonged exposure to piperidine during Fmoc removal. sigmaaldrich.comnih.gov

Mitigation: Using carbodiimide (B86325) activation methods instead of phosphonium or uronium reagents can limit racemization during coupling. nih.gov For C-terminal Cys residues, minimizing exposure to base and using specialized resins are key strategies. sigmaaldrich.com

β-Elimination: Peptides with a C-terminal cysteine are prone to base-catalyzed β-elimination, especially during the piperidine treatment for Fmoc deprotection. This forms a dehydroalanine intermediate, which can then react with piperidine to form an undesirable 3-(1-piperidinyl)alanine adduct. sigmaaldrich.comiris-biotech.de

Mitigation: The use of a trityl-protected Cys can help minimize this side reaction. iris-biotech.de Employing sterically hindered trityl-based resins, such as 2-chlorotrityl chloride resin, is also strongly recommended as they can reduce the extent of this side reaction to acceptable levels. sigmaaldrich.compeptide.com

The following table details these common side reactions and the strategies to manage them.

Side Reaction Description Affected Residues/Conditions Mitigation Strategy Citation
S-tert-butylation Alkylation of the Cys thiol by t-butyl cations released from other protecting groups during acid cleavage.CysUse of effective scavenger cocktails (e.g., TFA/TIS/H₂O/EDT). A two-step cleavage with varying TFA concentrations can also be beneficial. acs.org
Re-tritylation Re-attachment of the trityl cation to the Cys thiol due to the reversible nature of the cleavage reaction.CysUse of scavengers like triisopropylsilane (TIS) or triethylsilane (TES) to irreversibly trap the trityl cation. sigmaaldrich.com
Tryptophan Alkylation Alkylation of the indole (B1671886) ring of Trp by carbocations (Trt⁺, tBu⁺) generated during cleavage.Trp, Tyr, MetUse of Trp(Boc) for side-chain protection. Addition of scavengers like EDT or TIS to the cleavage cocktail. sigmaaldrich.comsigmaaldrich.com
Racemization Epimerization at the α-carbon of cysteine, leading to the D-isomer.Cys, especially C-terminalUse carbodiimide activation (e.g., DIC/Oxyma). Minimize base exposure time. Use trityl-type resins. sigmaaldrich.comnih.govnih.gov
β-Elimination/ Piperidinyl-alanine Formation Base-catalyzed elimination on C-terminal Cys during Fmoc removal, followed by addition of piperidine.C-terminal CysUtilize trityl protection on the cysteine. Employ 2-chlorotrityl or other trityl-based resins. sigmaaldrich.comiris-biotech.depeptide.com

Engineering of Disulfide Bridges and Free Thiols Utilizing this compound

The thiol side chain of cysteine is highly reactive and central to the structural and functional integrity of many peptides, primarily through the formation of disulfide bonds. rsc.orgrsc.org this compound provides a reliable method for incorporating a protected cysteine, which can then be deprotected to yield a free thiol, ready for subsequent oxidative chemistry to form these critical linkages. sigmaaldrich.com

Controlled Intramolecular Disulfide Bond Formation after this compound Incorporation

The formation of a single, intramolecular disulfide bridge is a common strategy to create cyclic peptides, which often exhibit enhanced stability and biological activity. The synthesis of such peptides frequently involves incorporating two Cys(Trt) residues into the linear peptide chain using this compound during solid-phase peptide synthesis (SPPS). bachem.com

Following the assembly of the full-length peptide, the final cleavage from the resin with a TFA-based cocktail simultaneously removes the Boc and Trt protecting groups, yielding the linear peptide with two free sulfhydryl groups. bachem.comsigmaaldrich.com The crucial step of cyclization is then achieved through oxidation. To strongly favor the desired intramolecular reaction over intermolecular polymerization, the oxidation is performed under high-dilution conditions (typically 10⁻³ to 10⁻⁴ M). bachem.com Various oxidizing agents can be employed to facilitate this process, as detailed in the table below.

Oxidizing AgentTypical ConditionsNotes
Air (O₂) / DMSO pH 7.5-8.5 in aqueous buffer, often with 1-10% DMSO to accelerate the reaction. bachem.comA mild and common method. Reaction progress is monitored by HPLC. bachem.com
Potassium Ferricyanide (K₃[Fe(CN)₆]) Dilute aqueous solution, pH ~7.A mild and effective oxidant for cyclization. bachem.com
**Iodine (I₂) **Solution in solvents like methanol or dichloromethane. peptide.compeptide.comA stronger oxidant that can simultaneously deprotect Trt and Acm groups and form the disulfide bond. sigmaaldrich.compeptide.com
Thallium(III) Trifluoroacetate (Tl(TFA)₃) In TFA solution. peptide.comA powerful oxidizing agent, but its high toxicity requires stringent safety precautions. peptide.com

The choice of oxidant depends on the presence of other sensitive amino acids in the peptide sequence, such as methionine or tryptophan, which can be susceptible to over-oxidation. bachem.comresearchgate.net The use of scavengers, like triisopropylsilane (TIPS) or ethanedithiol (EDT), during the initial TFA cleavage is mandatory to effectively trap the released trityl cations and prevent side reactions, ensuring the cysteine thiol remains in its reduced state and ready for controlled oxidation. sigmaaldrich.combachem.com

Strategies for Intermolecular Disulfide Linkages in Complex Peptide Assemblies

This compound is also fundamental in the construction of complex peptide assemblies, such as heterodimers, where two different peptide chains are linked by a disulfide bond. The general strategy involves synthesizing two distinct peptide chains, each containing a single cysteine residue introduced via this compound or another suitable protected cysteine.

One common approach involves the use of an S-Npys (S-3-nitro-2-pyridinesulfenyl) protected cysteine on one peptide. This group reacts selectively with a free thiol on a second peptide over a wide pH range to form a mixed disulfide. sigmaaldrich.comsigmaaldrich.comresearchgate.net While Boc-Cys(Npys)-OH can be used directly, an alternative method involves post-synthetic modification. A peptide containing a Cys(Trt) residue can be treated with 2,2'-dithio-bis-(5-nitropyridine) in the TFA cleavage mixture to directly generate the Cys(Npys) activated peptide. sigmaaldrich.comsigmaaldrich.com This activated peptide can then be reacted with a second peptide containing a free thiol (generated from the deprotection of a Cys(Trt) residue) to form the specific intermolecular disulfide bridge. sigmaaldrich.com This directed approach prevents the formation of unwanted homodimers and allows for the precise assembly of multi-chain peptide structures. albany.edu

This compound as a Precursor for Thiol-Reactive Functionalization and Bioconjugation

The deprotected thiol group of cysteine is a powerful chemical handle for modifying peptides due to its high nucleophilicity. rsc.org By incorporating this compound at a specific position in a peptide sequence, a unique site for chemical modification and bioconjugation is created after deprotection. chemimpex.com

Site-Specific Modification and Labeling through Deprotected Cysteine Residues

Once the Trt group is removed to expose the sulfhydryl group, the cysteine residue can be targeted with a wide array of thiol-reactive electrophilic reagents. This allows for the site-specific attachment of various functional moieties, including:

Fluorophores: For tracking peptide localization in biological systems.

Biotin: For affinity purification or detection assays.

Drug Molecules: To create targeted peptide-drug conjugates. chemimpex.com

Lipids: To enhance membrane association or improve pharmacokinetic properties of therapeutic peptides. nih.govnih.gov

This strategy provides precise control over the location of the modification, ensuring homogeneity of the final product, which is critical for therapeutic and diagnostic applications. chemimpex.com

Application of Cysteine Thiol for Click Chemistry and Ligand Immobilization

The cysteine thiol is an excellent participant in "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatible reaction conditions. A prominent example is the thiol-ene reaction, where the sulfhydryl group adds across a carbon-carbon double bond (an alkene) in the presence of a radical initiator. nih.gov

This reaction has been used for various applications, including on-resin peptide macrocyclization and the synthesis of lipidated cysteine residues. nih.govnih.gov For instance, research has shown that Fmoc-Cys(Trt)-OH can be reacted with alkenes in a two-step process to produce alkylated cysteine derivatives with high yield and stereochemical purity. nih.gov The deprotected thiol from a this compound precursor can be similarly employed for post-synthesis modifications. This chemistry allows for the stable and covalent linkage of peptides to other molecules or to surfaces for applications such as ligand immobilization in biosensors or affinity chromatography.

Role of this compound in the Synthesis of Cysteine-Rich Peptides and Proteins

Cysteine-rich peptides (CRPs), such as conotoxins and defensins, are a class of natural peptides characterized by multiple disulfide bonds that confer exceptional structural stability. biosynth.com The synthesis of these complex molecules is a significant challenge due to the requirement for correct disulfide bond connectivity among numerous cysteine residues. researchgate.net A random oxidation of a peptide with six cysteines, for example, could lead to 15 different disulfide isomers.

To overcome this, orthogonal protection strategies are employed, where different classes of protecting groups are used for different pairs of cysteines. These groups can be removed selectively under distinct chemical conditions, allowing for the stepwise and controlled formation of each disulfide bond. rsc.orgbiosynth.com

This compound plays a vital role in these schemes, often in concert with other protected cysteines like Cys(Acm) (acetamidomethyl) or Cys(Mmt) (monomethoxytrityl). sigmaaldrich.combachem.comnih.gov For example, in a peptide with four cysteines intended to form two distinct disulfide bridges, two residues can be protected with the acid-labile Trt group, while the other two are protected with the iodine-labile Acm group. sigmaaldrich.com

The general workflow is as follows:

The fully protected peptide is assembled using a combination of this compound and Boc-Cys(Acm)-OH.

The peptide is cleaved from the resin with TFA, which removes the Trt groups (and the N-terminal Boc group) but leaves the Acm groups intact. bachem.com

The first disulfide bond is formed by oxidizing the two free thiols in a dilute solution. bachem.com

The peptide, now containing one disulfide bond and two Cys(Acm) residues, can be purified.

The Acm groups are then removed with an agent like iodine or mercury(II) acetate, which simultaneously oxidizes the newly freed thiols to form the second disulfide bond. sigmaaldrich.compeptide.com

This orthogonal approach, which relies on the specific lability of the Trt group from this compound, is indispensable for the regioselective synthesis of complex, multi-disulfide peptides and proteins. rsc.orgresearchgate.netnih.gov

Contributions of this compound to the Synthesis of Cyclic Peptides and Peptide Conjugates

N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, abbreviated as this compound, is a cornerstone building block in modern peptide chemistry. Its unique structural features—an acid-labile Boc protecting group for the α-amine and an even more acid-sensitive trityl (Trt) group for the thiol side chain—provide chemists with precise control over peptide assembly and modification. peptide.com The strategic use of this compound is particularly pivotal in the synthesis of complex peptide architectures such as cyclic peptides and peptide conjugates, which are of significant interest in drug discovery and materials science. rsc.orgalbany.edu The cysteine thiol, once deprotected, is a highly reactive nucleophile, enabling a variety of transformations crucial for these advanced applications. rsc.orgchemsrc.com

Synthesis of Cyclic Peptides

Peptide cyclization is a widely employed strategy to enhance the structural rigidity, enzymatic stability, and binding affinity of bioactive peptides. biorxiv.orgnih.gov this compound is instrumental in several cyclization methodologies, primarily through the formation of disulfide bridges and facilitating backbone cyclization.

The most direct application of this compound in peptide cyclization is the formation of an intramolecular disulfide bond. rsc.orgbachem.com In this approach, two Cys(Trt) residues are incorporated into the linear peptide sequence during solid-phase peptide synthesis (SPPS). bachem.com The Trt groups protect the thiol functions during chain elongation. peptide.com After the linear peptide is assembled and cleaved from the resin, the Trt groups are removed simultaneously using an acidic cocktail, typically containing trifluoroacetic acid (TFA). sigmaaldrich.com The presence of scavengers like triisopropylsilane (TIS) is crucial during this step to effectively capture the released trityl cations and prevent side reactions, such as re-alkylation of the deprotected cysteine thiol. bachem.comsigmaaldrich.comacs.org

Once the linear peptide with two free thiol groups is obtained, cyclization is achieved through oxidation, which forms the disulfide bridge. This oxidation can be performed under various conditions, such as air oxidation in a dilute aqueous buffer at a slightly alkaline pH (7.5-8.0) to favor the intramolecular reaction over intermolecular dimerization. bachem.com This strategy is fundamental to the synthesis of numerous naturally occurring and synthetic cyclic peptides, including the therapeutic octapeptide octreotide. google.com In one patented synthesis of octreotide, a linear protected heptapeptide (B1575542) containing two Cys(Trt) residues is deprotected and then cyclized via oxidation with hydrogen peroxide to form the critical disulfide bond. google.com

The Trt group's lability allows for its use in orthogonal protection schemes with other cysteine protecting groups like acetamidomethyl (Acm). sigmaaldrich.com This enables the regioselective formation of multiple disulfide bonds within a single peptide, a key requirement for complex toxins and hormones. rsc.orgsigmaaldrich.com For instance, a peptide with both Cys(Trt) and Cys(Acm) residues can be treated first with acid to remove the Trt groups and form the first disulfide bond, followed by a separate step using iodine to deprotect the Acm groups and form the second disulfide bond. sigmaaldrich.com

Cyclization Strategy Peptide Example Role of this compound Key Research Finding
Intramolecular Disulfide Bridge Octreotide google.comProvides two protected cysteine residues for post-synthesis cyclization.A linear peptide Boc-D-Phe-Cys(Trt)-Phe-D-Trp-Lys(Boc)-Thr(OBut)-Cys(Trt)-OH is synthesized, deprotected, and then cyclized. google.com
Intramolecular Disulfide Bridge Oxytocin Analogues jst.go.jpUsed to incorporate cysteine residues for subsequent disulfide bond formation.A one-pot synthesis strategy involves disulfide ligation followed by intramolecular cyclization to produce oxytocin. jst.go.jp
Regioselective Disulfide Bridges Multi-Cysteine Peptides sigmaaldrich.comUsed in combination with other protecting groups (e.g., Acm) for controlled, sequential disulfide formation.The differential stability of Trt and Acm groups allows for directed oxidation, ensuring correct disulfide connectivity. sigmaaldrich.com

Beyond disulfide bridging, this compound is valuable for constructing head-to-tail cyclic peptides. In this topology, the N-terminus of the peptide is covalently linked to the C-terminus via an amide bond. biorxiv.orgnih.gov One powerful method to achieve this is Native Chemical Ligation (NCL), which involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. nih.govnih.gov this compound is often used to introduce the requisite N-terminal cysteine residue. nih.govnih.gov The Boc group is removed to expose the N-terminal amine, while the Trt group protects the cysteine's nucleophilic thiol side chain until it is needed for the ligation/cyclization reaction. nih.govnih.gov

In a study developing inhibitors for the Zika virus protease, this compound was the final amino acid coupled in the SPPS of a linear precursor. nih.gov After cleavage from the resin and deprotection, the N-terminal cysteine's thiol group reacts with a 2-cyanobenzothiazole or similar group installed at the C-terminus to drive rapid, biocompatible cyclization. nih.goviris-biotech.de This approach highlights the utility of the N-terminal cysteine, introduced via this compound, as a versatile handle for modern ligation and cyclization chemistries. Similarly, it's used in the synthesis of bicyclic peptides, where controlled cyclization is essential. iris-biotech.deiris-biotech.de

Synthesis of Peptide Conjugates

The unique reactivity of the cysteine thiol makes it a prime target for site-specific modification of peptides, a process known as bioconjugation. rsc.org this compound serves as a reliable precursor for introducing a single, strategically placed cysteine residue into a peptide sequence. After synthesis and deprotection, the free thiol acts as a nucleophilic handle for attaching various molecules, including drugs, imaging agents, and polymers. rsc.orggoogle.com

In the rapidly growing field of targeted therapeutics, cysteine conjugation is a key technology. rsc.org ADCs, for example, consist of a monoclonal antibody linked to a potent cytotoxic drug. The covalent attachment is often achieved through the reaction of a maleimide-functionalized drug linker with a cysteine residue on the antibody. rsc.org While many ADCs utilize endogenous cysteines, engineered peptides and proteins often incorporate cysteines at specific sites for controlled conjugation. This compound is an essential reagent for incorporating these cysteine handles into peptide-based components of such conjugates. chemsrc.comambeed.com

The same principle applies to peptide-drug conjugates, where a peptide serves as the targeting moiety instead of a full antibody. The synthesis of isotopically labelled CXCR4 binding peptide conjugates, for instance, involves the stepwise assembly of a peptide sequence using Fmoc chemistry, followed by the coupling of a final this compound or a similar Boc-protected amino acid at the N-terminus before conjugation steps. google.com

Conjugating peptides to polymers, such as polyethylene (B3416737) glycol (PEG), is a common strategy to improve their pharmacokinetic properties, including increasing solubility and extending circulation half-life. The cysteine thiol provided by this compound is a favored site for PEGylation. Typically, a PEG chain functionalized with a thiol-reactive group like a maleimide (B117702) is reacted with the deprotected cysteine-containing peptide to form a stable thioether linkage. researchgate.net Research into purifying such peptide-polymer complexes underscores the practical challenges and importance of this conjugation strategy in developing peptide therapeutics. researchgate.netunimi.it

Conjugate Type Molecule Attached Role of this compound Application Example
Antibody-Drug Conjugate (ADC) rsc.orgchemsrc.comCytotoxic DrugProvides a specific cysteine residue for site-selective drug attachment.Used in linkers for ADCs, enabling precise drug loading. chemsrc.com
Peptide-Drug Conjugate google.comTherapeutic or Imaging AgentIntroduces a nucleophilic thiol handle for conjugating small molecules or chelators.Synthesis of selective CXCR4 binding peptides for medical imaging or therapy. google.com
Peptide-Polymer Conjugate researchgate.netPolymer (e.g., PEG)Creates a specific site for polymer attachment to enhance pharmacokinetic properties.Improving the stability and in vivo performance of therapeutic peptides. researchgate.net

Mechanistic Investigations of Reactions Involving Boc Cys Trt Oh

Kinetic and Mechanistic Studies of Boc-Cys(Trt)-OH Coupling Reactions

The formation of a peptide bond, or coupling, is a fundamental step in peptide synthesis. The process involves the activation of the carboxylic acid group of an amino acid, in this case, this compound, to facilitate nucleophilic attack by the amino group of another amino acid. mdpi.combachem.com The mechanism of this activation and the subsequent coupling can significantly impact the reaction's efficiency and the chiral integrity of the amino acid. mdpi.com

Several coupling reagents are employed to activate the carboxyl group. The choice of reagent influences the reaction mechanism and kinetics. For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used. bachem.com The mechanism with these reagents involves the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or be converted to a more stable active ester, such as an N-hydroxysuccinimide (NHS) ester, by reacting with N-hydroxysuccinimide. The NHS ester is then susceptible to nucleophilic attack by an amine to form the desired amide bond.

Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer an alternative mechanistic pathway. These reagents, often used in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), form active esters that are highly reactive and can lead to faster coupling rates. mdpi.combachem.com The mechanism is believed to proceed through the formation of an HOBt or HOAt ester, which is less prone to side reactions like racemization compared to the O-acylisourea intermediate from carbodiimides. mdpi.com

Kinetic studies have shown that the choice of coupling reagent and additives can significantly affect the rate of coupling and the extent of side reactions. For instance, HATU is often found to be superior in terms of yield and purity due to the formation of a stabilized uronium intermediate that accelerates the reaction. The steric hindrance imposed by the bulky Trityl group on the cysteine side chain can also influence the kinetics of the coupling reaction, sometimes necessitating longer reaction times or more potent coupling reagents. nih.gov

Coupling Reagent CombinationTypical IntermediateRelative Reaction RatePotential for Racemization
DCC/NHSO-acylisourea, NHS esterModerateModerate
EDC/HOBtO-acylisourea, HOBt esterModerate to FastLow to Moderate
HATU/HOAtHOAt esterFastLow
HBTU/HOBtHOBt esterFastLow

Elucidation of Reaction Pathways for N-alpha-Boc Deprotection in the Context of this compound

The N-alpha-Boc (tert-butoxycarbonyl) protecting group is prized for its stability under a range of conditions and its facile removal under acidic conditions. The deprotection of the Boc group from this compound is a critical step in stepwise peptide synthesis. bzchemicals.com

The generally accepted mechanism for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). bzchemicals.compeptide.com The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation makes the carbonyl carbon more electrophilic, leading to the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. bzchemicals.compeptide.compeptide.com The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine of the cysteine residue, which is protonated in the acidic medium. bzchemicals.com

In-depth Analysis of S-Trityl Deprotection Mechanisms from this compound

The S-trityl (triphenylmethyl, Trt) group is a bulky and acid-labile protecting group for the thiol side chain of cysteine. sigmaaldrich.com Its removal is typically achieved under acidic conditions, often concurrently with the cleavage of the peptide from the resin support in solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide.com

The mechanism of S-Trityl deprotection is also an acid-catalyzed process. Treatment with a strong acid like TFA leads to the protonation of the sulfur atom, weakening the C-S bond. This is followed by the departure of the highly stable trityl cation, a triphenylmethyl carbocation, leaving behind the free thiol group of the cysteine residue. sigmaaldrich.com The stability of the trityl cation is a driving force for this reaction. sigmaaldrich.com

However, the deprotection of the S-trityl group can be a reversible reaction due to the high stability of the trityl cation and the nucleophilicity of the thiol group. sigmaaldrich.com To drive the equilibrium towards the deprotected state, scavengers are crucial. These scavengers react with the liberated trityl cation, preventing it from reattaching to the thiol group. sigmaaldrich.com

Understanding and Mitigating Side Reaction Mechanisms During this compound Transformations

Several side reactions can occur during the manipulation of this compound, potentially compromising the yield and purity of the desired peptide. A mechanistic understanding of these side reactions is essential for developing strategies to mitigate them.

Formation of Sulfoxide (B87167) and Related Byproducts During Oxidation Processes

The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, and disulfides. rsc.org This can be a significant issue during synthesis and cleavage. The mechanism of oxidation often involves reactive oxygen species that may be present in solvents or generated during the course of the reaction. For instance, suppression of methionine sulfoxide formation can be achieved by performing the cleavage reaction under a nitrogen atmosphere and using peroxide-free ether for precipitation. sigmaaldrich.com Thioanisole (B89551) is also known to accelerate the removal of certain protecting groups in TFA. sigmaaldrich.com

Trityl Cation Scavenging Chemistry and its Impact on Product Purity and Yield

As mentioned earlier, the deprotection of both the Boc and Trityl groups generates carbocations (tert-butyl and trityl cations, respectively). These electrophilic species can react with nucleophilic residues in the peptide chain, such as the indole (B1671886) ring of tryptophan or the thiol of cysteine, leading to undesired alkylation products. peptide.comsigmaaldrich.com

To prevent these side reactions, scavengers are added to the deprotection cocktail. researchgate.net These are typically nucleophilic compounds that can efficiently trap the carbocations. Common scavengers include:

Trialkylsilanes: Triisopropylsilane (B1312306) (TIS) and triethylsilane (TES) are highly effective scavengers. nih.govgoogle.com They act as hydride donors, reducing the carbocations to the corresponding alkanes (isobutane from the tert-butyl cation and triphenylmethane (B1682552) from the trityl cation). nih.gov This process is irreversible and drives the deprotection reaction to completion. nih.gov

Thiols: Ethanedithiol (EDT) is a good scavenger for tert-butyl cations and also aids in the removal of the trityl group. sigmaaldrich.com

Water: Can act as a scavenger, but is generally less effective than silanes or thiols. acs.org

Phenol and Thioanisole: These can also act as scavengers, offering protection to certain amino acid residues. sigmaaldrich.com

The choice and concentration of scavengers must be carefully optimized, as some scavengers can have unintended effects. For example, thioanisole can cause partial removal of other protecting groups. sigmaaldrich.com

ScavengerMechanism of ActionTarget Cation(s)Notes
Triisopropylsilane (TIS)Hydride donor (reduction)Trityl, tert-butylHighly effective, non-odorous. researchgate.netnih.gov
Ethanedithiol (EDT)Nucleophilic trappingtert-butylAlso assists in Trityl removal. sigmaaldrich.com
PhenolElectrophilic aromatic substitutionGeneral carbocationsOffers protection to Tyr and Trp. sigmaaldrich.com
ThioanisoleNucleophilic trappingGeneral carbocationsCan accelerate removal of other protecting groups. sigmaaldrich.com

Non-specific Alkylation or Acylation of the Thiol Group

The highly nucleophilic thiol group of a deprotected cysteine residue is susceptible to non-specific alkylation or acylation. rsc.orgcreative-proteomics.com Alkylation can occur from the carbocations generated during deprotection if scavenging is inefficient. acs.org Acylation can occur if there are reactive acylating species present. To prevent these side reactions, it is crucial to ensure complete and efficient scavenging of all electrophilic species generated during the deprotection and cleavage steps. sigmaaldrich.comacs.org The use of sufficient quantities of scavengers like TIS and EDT is a primary strategy to mitigate these unwanted modifications. sigmaaldrich.comsigmaaldrich.com

Advanced Spectroscopic and Chromatographic Methodologies for Process Monitoring and Intermediate Characterization

In-Process Monitoring Techniques for Reactions Involving Boc-Cys(Trt)-OH

In-process monitoring, a cornerstone of Process Analytical Technology (PAT), allows for the real-time observation of chemical reactions. acs.org This approach facilitates the optimization of reaction conditions, accurate determination of reaction endpoints, and early detection of side products, which is particularly important in the multi-step process of solid-phase peptide synthesis (SPPS). acs.orgacs.org

Real-time spectroscopic techniques offer non-invasive means to track the intricate chemical changes during peptide synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can monitor solid-phase reactions by tracking the vibrational modes of key functional groups. researchgate.net During the coupling of this compound, the disappearance of the free amine on the resin and the appearance of the amide bond can be observed. Conversely, during the deprotection step, the loss of the Boc group's characteristic carbonyl absorption around 1690 cm⁻¹ indicates the reaction's progression. mpg.de

Raman Spectroscopy: Raman spectroscopy has emerged as a powerful PAT tool for monitoring the entire SPPS process, including coupling and deprotection steps. acs.org It is highly specific and non-destructive, providing rich, real-time information. acs.org For reactions involving this compound, Raman can monitor the coupling reaction kinetics, ensuring the complete incorporation of the amino acid. acs.org The distinct vibrational signatures of the trityl group can also be monitored to ensure its stability until the final cleavage step. The presence of a free thiol group, which would appear around 2528 cm⁻¹ if the trityl group were prematurely cleaved, can be tracked to detect unwanted side reactions. nih.gov

Table 1: Real-Time Spectroscopic Monitoring of this compound Reactions
TechniqueKey Vibrational Bands (cm⁻¹)Process MonitoredSignificance
FTIR~1690 (Boc C=O)Boc DeprotectionConfirms removal of the N-terminal protecting group.
FTIR~1650 (Amide I)Peptide Bond FormationTracks the progress of the coupling reaction.
Raman~540 (S-S)Disulfide Byproduct FormationDetects unwanted oxidation of deprotected cysteine. nih.gov
Raman~2528 (S-H)Premature Trityl DeprotectionMonitors the integrity of the S-trityl protecting group. nih.gov

Coupling chromatographic separation with mass spectrometric detection provides unparalleled detail about the composition of a reaction mixture.

Online High-Performance Liquid Chromatography (HPLC): While classical HPLC analysis requires cleaving the peptide from the solid support, online systems can be configured to automatically sample, cleave, and analyze aliquots of the peptide-resin. researchgate.net This provides quantitative data on the consumption of this compound and the formation of the desired peptide, as well as the emergence of impurities like deletion sequences.

Mass Spectrometry (MS): Mass spectrometry is exceptionally well-suited for characterizing covalent intermediates in synthetic processes. nih.govacs.org When coupled with HPLC (LC-MS), it can be used to analyze the crude product after cleavage, confirming the mass of the desired peptide and identifying byproducts. ejbiotechnology.inforesearchgate.net For instance, after a synthesis using this compound, LC-MS analysis can detect incomplete deprotection of the Boc group or side-chain protecting groups, or the formation of t-butylated cysteine adducts, which are known potential side reactions. acs.org

High-Resolution Chromatographic Techniques for Separation and Purity Assessment of this compound Containing Peptides

The purification of synthetic peptides is a critical and often challenging step, aimed at isolating the target molecule from a complex mixture of closely related impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis and purification of synthetic peptides. gyrosproteintechnologies.com The method separates molecules based on their hydrophobicity. The presence of the highly hydrophobic trityl group on the cysteine side chain significantly influences the peptide's retention behavior.

Developing a robust RP-HPLC method requires careful optimization of several parameters. C18 columns are standard, but the strong retention of Trt-containing peptides may necessitate using columns with shorter alkyl chains (e.g., C8 or C4) or adjusting the mobile phase gradient. nih.govnih.gov The mobile phase typically consists of water and acetonitrile, with trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape. mdpi.com A shallow gradient is often required to resolve the target peptide from impurities that have very similar retention times. mdpi.com

Table 2: Typical RP-HPLC Parameters for Peptides with Cys(Trt)
ParameterTypical SettingRationale
Stationary PhaseC18 or C8, 5 µm, 100-300 Å pore sizeProvides good resolution for a wide range of peptides. C8 may reduce excessive retention of very hydrophobic peptides.
Mobile Phase A0.1% TFA in WaterAcidic modifier and ion-pairing agent to ensure good peak shape. nih.gov
Mobile Phase B0.1% TFA in AcetonitrileOrganic modifier for eluting hydrophobic peptides. nih.gov
GradientShallow linear gradient (e.g., 1% B/min)Necessary to separate closely eluting synthesis-related impurities. nih.gov
Flow Rate1.0 mL/min (analytical), 12-15 mL/min (preparative)Standard flow rates for analytical and preparative scale separations. nih.gov
DetectionUV at 210-220 nmWavelength for detecting the peptide backbone.

For particularly challenging purifications where a single RP-HPLC step is insufficient, orthogonal methods are employed. gyrosproteintechnologies.com This strategy involves using two or more purification techniques that separate molecules based on different physicochemical properties. For example, a crude peptide mixture can first be subjected to ion-exchange chromatography (IEX), which separates based on net charge. Fractions from the IEX separation can then be further purified by RP-HPLC, which separates based on hydrophobicity. This two-dimensional approach significantly enhances the resolving power, enabling the isolation of peptides with very high purity. Another orthogonal technique is size-exclusion chromatography (SEC), which separates molecules by their hydrodynamic volume.

Advanced NMR Spectroscopy for Investigating Conformational Dynamics and Reactivity of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the three-dimensional structure and dynamic properties of peptides in solution. nih.govthieme-connect.deresearchgate.net While linear peptides are often flexible, the incorporation of bulky groups like Trityl can introduce conformational preferences. thieme-connect.de

Advanced, multi-dimensional NMR experiments can provide detailed insights.

Conformational Analysis: 2D NMR experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign all proton signals and to measure through-space proximities between protons. mdpi.com NOE signals between non-adjacent residues can reveal the presence of turn structures or other ordered conformations induced by the bulky this compound residue. acs.org

Reactivity and Stability: NMR can be used to monitor the stability of the protecting groups. The chemical shifts of the protons on the Boc and Trt groups are distinct and can be monitored throughout a synthesis or during stability studies. For example, the disappearance of the Boc group's singlet around 1.4 ppm or the Trt group's aromatic signals between 7.2-7.5 ppm would indicate deprotection. mpg.de Furthermore, temperature-dependent NMR studies can identify protons involved in stable hydrogen bonds, which are characterized by a small change in chemical shift with temperature, providing further insight into the peptide's secondary structure. mdpi.com

High-Resolution Mass Spectrometry for Comprehensive Analysis of Peptide Fragments and Byproducts Containing this compound

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in the process monitoring and quality control of synthetic peptides, particularly for the detailed analysis of intermediates protected with bulky or labile groups such as N-(tert-butoxycarbonyl)-S-trityl-L-cysteine (this compound). The high mass accuracy and resolving power of HRMS, often coupled with liquid chromatography (LC-HRMS), enable the precise identification and differentiation of desired peptide fragments from a complex mixture of process-related byproducts and impurities. daicelpharmastandards.comwaters.comrsc.org This capability is crucial during solid-phase peptide synthesis (SPPS) or solution-phase synthesis, where intermediates like this compound are used. nih.govsci-hub.se

The primary advantage of HRMS lies in its ability to provide exact mass measurements, typically with sub-5 ppm accuracy. This precision allows for the determination of elemental compositions, which is fundamental for confirming the identity of the target peptide sequence and for elucidating the structures of unknown impurities. ffame.org During peptide synthesis, a variety of byproducts can arise from the use of this compound. These include fragments from incomplete couplings, deletions from failed deprotection steps, and modifications stemming from side reactions. daicelpharmastandards.comnih.gov For instance, premature loss of the acid-labile Trityl (Trt) or Boc groups can lead to unintended side reactions.

HRMS analyzers such as Time-of-Flight (TOF) and Orbitrap are frequently employed for this purpose. nih.govrsc.org When coupled with fragmentation techniques (MS/MS), HRMS can further pinpoint the exact location of a modification or sequence variation within a peptide fragment. waters.comlcms.cz This level of detailed characterization is essential for optimizing synthesis protocols and ensuring the purity of the final active pharmaceutical ingredient (API). daicelpharmastandards.com

A typical LC-HRMS workflow involves the chromatographic separation of the crude peptide mixture, followed by mass analysis. rsc.org The high-resolution data allows for the extraction of ion chromatograms for expected species as well as potential, unexpected byproducts, all based on their unique and precise mass-to-charge ratios (m/z).

The following table presents representative HRMS data for this compound and potential process-related byproducts. The data illustrates how exact mass measurements can differentiate between species with very similar nominal masses.

Table 1: Representative HRMS Data for this compound and Related Byproducts

Compound/Fragment Molecular Formula Theoretical m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Error (ppm) Potential Origin
This compound C₂₇H₂₉NO₄S 464.1890 464.1885 -1.1 Starting Material
Cys(Trt)-OH C₂₂H₂₁NO₂S 364.1366 364.1361 -1.4 Premature Boc-group deprotection
Boc-Cys-OH C₈H₁₅NO₄S 222.0795 222.0791 -1.8 Premature Trt-group loss (detritylation)
Trityl Cation (Trt⁺) C₁₉H₁₅⁺ 243.1168 243.1165 -1.2 Scavenger-inefficient Trt-group cleavage
Boc-Cys(Trt)-Gly-OH C₂₉H₃₂N₂O₅S 537.2054 537.2048 -1.1 Dipeptide intermediate

In a practical application, HRMS is used to analyze the crude product from a specific coupling step involving this compound. For example, in the synthesis of a model tripeptide, Boc-Ala-Cys(Trt)-Gly-OH, HRMS can comprehensively profile the reaction mixture.

Table 2: HRMS Analysis of a Crude Tripeptide Synthesis Mixture

Species Identified Molecular Formula Theoretical m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Error (ppm) Remarks
Target Product: Boc-Ala-Cys(Trt)-Gly-OH C₃₂H₃₇N₃O₆S 608.2425 608.2419 -1.0 Successful synthesis product
Deletion Byproduct: Boc-Ala-Gly-OH C₁₀H₁₈N₂O₅ 247.1238 247.1235 -1.2 Failed coupling of this compound
Unreacted Intermediate: this compound C₂₇H₂₉NO₄S 464.1890 464.1893 +0.6 Incomplete coupling reaction

| Detritylated Product: Boc-Ala-Cys-Gly-OH | C₁₃H₂₃N₃O₆S | 366.1330 | 366.1325 | -1.4 | In-process lability of the Trt group |

This detailed analysis allows for the identification of issues such as incomplete coupling reactions, evidenced by the presence of unreacted starting materials, or undesired side reactions like premature deprotection. nih.gov By leveraging the capabilities of HRMS, scientists can refine synthesis and purification strategies to maximize the yield and purity of the final peptide product. rsc.org

Computational and Theoretical Approaches to Boc Cys Trt Oh Chemistry

Molecular Modeling and Conformational Analysis of Boc-Cys(Trt)-OH

Molecular modeling of this compound focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule's flexibility is primarily dictated by the rotation around several single bonds, including the N-Cα, Cα-Cβ, and Cβ-S bonds. The conformational landscape is significantly influenced by the steric demands of its two bulky protecting groups: the tert-butoxycarbonyl (Boc) group at the N-terminus and the triphenylmethyl (trityl, Trt) group on the thiol side chain.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity of this compound Protecting Groups

Density Functional Theory (DFT) is a quantum-mechanical method used to investigate the electronic structure of molecules, providing deep insights into chemical reactivity. For this compound, DFT studies are particularly valuable for understanding the acid-lability of the S-trityl group, which is central to its function as a protecting group.

The cleavage of the Trt group occurs under acidic conditions via a mechanism that involves the formation of a stable trityl carbocation. DFT calculations can model this process and quantify the stability of the resulting carbocation. This stability is a direct indicator of the protecting group's lability; more stable carbocations imply that the group can be removed under milder acidic conditions.

Computational studies have systematically compared the acid lability of various cysteine protecting groups by calculating the gas-phase stability of the corresponding carbocations. nih.gov The trityl group is known to be highly acid-labile, and this is corroborated by DFT calculations which show the significant stabilization of the triphenylmethyl cation through resonance. nih.gov The introduction of electron-donating substituents on the phenyl rings of the trityl group further increases this stability and, consequently, the acid sensitivity of the protecting group. nih.gov

Table 1: Calculated Relative Stabilities of Carbocations from Cysteine Protecting Groups

Protecting Group Corresponding Carbocation Relative Stability (kcal/mol) Acid Lability
Trityl (Trt) Triphenylmethyl cation 0 (Reference) High
4-Methoxytrityl (Mmt) (4-Methoxyphenyl)diphenylmethyl cation -5.2 Very High
Diphenylmethyl (Dpm) Diphenylmethyl cation +10.5 Moderate
4-Methylbenzyl (Meb) 4-Methylbenzyl cation +20.1 Low

This table is illustrative, based on general findings from computational studies comparing the stability of carbocations used in cysteine protection. The relative stabilities determine the ease of removal with acid. nih.gov

These theoretical findings are crucial for achieving selective deprotection in complex syntheses, such as solid-phase peptide synthesis (SPPS), where multiple protecting groups with different acid sensitivities are often employed. nih.gov

Simulation of Solvent Effects and Reaction Environments on this compound Transformations

The environment in which a reaction occurs significantly influences its rate and outcome. For the acid-catalyzed deprotection of this compound, the solvent plays a critical role in stabilizing the charged intermediates and transition states involved in the cleavage of the Trt group.

Computational simulations model solvent effects using two main approaches: implicit and explicit solvent models.

Implicit Solvent Models (e.g., Polarizable Continuum Models - PCM): These models treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For the deprotection of the Trt group, PCM can be used to calculate how a polar solvent stabilizes the formation of the trityl cation, thereby lowering the energy barrier for the reaction.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding and the precise arrangement of solvent molecules around the reacting species. This level of detail can be important for understanding the role of co-solvents or additives in the reaction mixture.

Simulations show that the choice of solvent (e.g., dichloromethane (B109758), DCM) and the concentration of the acid (e.g., trifluoroacetic acid, TFA) directly impact the deprotection kinetics. nih.gov The reaction environment must be able to support the formation of the ionic intermediates for the reaction to proceed efficiently.

Prediction of Preferred Reaction Pathways and Potential Side Reactions Involving this compound

A primary goal of computational chemistry is to map out the entire energy landscape of a reaction, identifying the most likely pathway (the one with the lowest energy barrier) and any potential competing side reactions.

Preferred Reaction Pathway: The acid-catalyzed removal of the S-trityl group from this compound is predicted to follow an SN1-type mechanism.

Protonation of the sulfur atom by an acid (e.g., TFA).

Cleavage of the carbon-sulfur bond to form a neutral, deprotected cysteine thiol and a highly stable trityl carbocation. This step is the rate-determining step, and its energy barrier is calculated to be significantly lowered by the resonance stabilization of the cation.

Potential Side Reactions: The main source of side reactions is the highly electrophilic trityl carbocation generated during deprotection. If not properly managed, this cation can react with other nucleophilic species present in the reaction mixture. Computational models can predict the likelihood of these side reactions by comparing the energy barriers for the cation reacting with different nucleophiles.

Re-tritylation: The trityl cation can react with the sulfur atom of the newly deprotected cysteine, leading to an unproductive equilibrium.

Alkylation of other residues: In a peptide synthesis context, the trityl cation can irreversibly modify other sensitive amino acid side chains, such as tryptophan or methionine.

To prevent these unwanted side reactions, "scavengers" like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) are added to the cleavage cocktail. nih.gov Computational studies support the role of these scavengers, showing that they react rapidly and irreversibly with the trityl cation, effectively removing it from the reaction mixture and ensuring a clean deprotection.

Future Perspectives and Emerging Research Avenues for Boc Cys Trt Oh

Development of Next-Generation Protecting Group Strategies Building Upon Boc-Cys(Trt)-OH Principles

The success of the trityl group in protecting the cysteine thiol has inspired the development of new protecting groups that aim to offer similar reliability but with expanded orthogonal capabilities. sigmaaldrich.compeptide.com Orthogonality—the ability to selectively remove one protecting group in the presence of others—is paramount for synthesizing complex peptides with multiple disulfide bonds. rsc.org The Trt group's acid lability is a cornerstone of the Boc/Benzyl (Bn) protection strategy, but modern research seeks to create a more diverse toolbox. rsc.org

Emerging strategies focus on introducing protecting groups that can be cleaved under highly specific and mild conditions, such as light, enzymatic action, or specific redox environments.

Disulfide-Based Groups: Researchers have developed novel disulfide-based protecting groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT). chemistryviews.org These groups are designed with sufficient steric bulk to ensure stability during SPPS, yet they can be reliably removed with reducing agents like 1,4-dithiothreitol (DTT), offering an orthogonal cleavage strategy to the acid-labile Trt group. chemistryviews.org

Photocleavable Groups: Photocleavable protecting groups, such as 2-Nitroveratryl (oNv) and Nitrodibenzofuran (NDBF), represent a significant advance. iris-biotech.de These groups can be removed by UV light, allowing for spatial and temporal control over disulfide bond formation, a level of precision unattainable with purely chemical deprotection schemes. iris-biotech.de

Enzymatically-Cleavable Groups: The phenylacetamidomethyl (Phacm) group is a prime example of a protecting group that is stable under standard SPPS conditions but can be selectively removed by the enzyme penicillin amidohydrolase at a neutral pH. psu.edu This bio-orthogonal approach is exceptionally mild and specific.

These next-generation strategies build upon the principle of robust protection demonstrated by this compound while introducing new axes of orthogonality, enabling the synthesis of increasingly complex and sophisticated peptide architectures.

Table 1: Comparison of Cysteine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionOrthogonality Principle
TriphenylmethylTrtMild acid (e.g., TFA) sigmaaldrich.compeptide.comAcid Labile
sec-Isoamyl mercaptanSITReducing agents (e.g., DTT) chemistryviews.orgReductive Cleavage
2-NitroveratryloNvUV Light iris-biotech.dePhotocleavable
PhenylacetamidomethylPhacmPenicillin Amidohydrolase psu.eduEnzymatic Cleavage

Integration of this compound with Chemoenzymatic and Ligase-Mediated Peptide Synthesis

The synthesis of large proteins and complex cyclic peptides often requires the convergence of chemical and biological methods. Chemoenzymatic peptide synthesis, which combines the strengths of chemical synthesis with the specificity of enzymes, is a rapidly growing field. This compound is a key enabler in this domain, primarily for the synthesis of peptide fragments used in various ligation technologies.

Native Chemical Ligation (NCL) is a cornerstone technique that joins an unprotected peptide fragment with a C-terminal thioester to another fragment possessing an N-terminal cysteine. uva.nlrsc.org The synthesis of these N-terminal cysteine peptides is a routine application for this compound. nih.govnih.gov The peptide chain is assembled via Boc-SPPS, and upon completion, the Trt and Boc groups are removed simultaneously with acid to reveal the crucial N-terminal cysteine residue required for the NCL reaction. nih.gov

Beyond NCL, enzymatic ligation methods are gaining prominence for their efficiency and selectivity.

Butelase 1: This asparaginyl endoprotease is a powerful tool for peptide macrocyclization and ligation. uva.nl Research has demonstrated the use of Fmoc-Cys(Trt)-OH, a close analog of this compound, to synthesize peptide fragments that are subsequently joined using butelase-mediated ligation, highlighting the compatibility of Trt-protected cysteine with these enzymatic tools. rsc.org

Sortase A: Sortase-mediated ligation (SML) is another robust method for protein and peptide engineering. uva.nl While the enzymatic reaction itself does not directly involve this compound, the peptide substrates for sortases are readily prepared using standard automated SPPS, for which Cys(Trt) derivatives are standard reagents. uva.nl

Peptiligase and Trypsiligase: These engineered enzymes offer alternative pathways for traceless peptide ligation. nih.gov The synthesis of the necessary peptide precursors, such as peptide thioesters, often begins with SPPS, where this compound can be used to introduce a cysteine residue that may be critical for the final molecule's structure or for subsequent modification steps. nih.gov

The use of this compound provides a vital link between controlled, solid-phase chemical synthesis and the highly specific world of enzymatic catalysis, enabling the construction of complex biomolecules that would be inaccessible by either method alone.

Expanding the Scope of this compound in Materials Science and Polymer Chemistry Applications

The unique properties of the cysteine side chain—particularly its nucleophilic thiol group—are increasingly being harnessed in materials science and polymer chemistry to create functional materials. This compound serves as a critical reagent for incorporating this functionality into synthetic polymers and other materials in a controlled manner.

A direct application involves the post-polymerization modification of polymers. In one study, polymers such as polysarcosine (PSar) and poly-L-lysine (PLys) were functionalized at their N-terminus by coupling with Boc-L-Cys(Trt)-OH. rsc.org Following this, the Boc and Trt protecting groups were cleaved using trifluoroacetic acid (TFA) to expose a terminal cysteine residue on the polymer chain. This terminal cysteine then acts as a handle for further modifications, such as ligating the polymer to other molecules or surfaces. rsc.org

The broader interest lies in creating "smart" polymers that can respond to biological signals.

Mucoadhesive Materials: Polymers like chitosan (B1678972) have been modified with L-cysteine to enhance their mucoadhesive properties for drug delivery applications. nih.govacs.orgmdpi.com The thiol groups form disulfide bonds with cysteine-rich mucin glycoproteins, leading to strong adhesion. mdpi.com The synthesis of these materials often requires temporary thiol protection, a principle exemplified by this compound.

Redox-Responsive Polymers: The disulfide bond is a reversible covalent bond that can be cleaved under reducing conditions, such as those found inside cells. This property is being exploited to create drug delivery vehicles and hydrogels that release their payload in response to a specific biological trigger. The incorporation of cysteine, often via protected derivatives, is fundamental to this approach. rsc.org

Uniform Polypeptides: A patent has described the use of thiol-protected cysteine derivatives for the ring-opening polymerization of N-carboxyanhydrides (NCAs) to create uniform poly(cysteine) polymers. google.com The trityl group is mentioned as a common and effective protecting group for this purpose. google.com

The principles of thiol protection, perfected in peptide synthesis with reagents like this compound, are thus being transferred to the materials world to create advanced polymers with tailored biological and chemical properties.

Table 2: Polymer Modification with this compound
PolymerModification StepDeprotectionResulting FunctionalityReference
Polysarcosine (PSar)Coupling of Boc-L-Cys(Trt)-OH to polymer N-terminusTFA / TIPSN-terminal cysteine rsc.org
Poly-L-lysine (PLys(TFA))Coupling of Boc-L-Cys(Trt)-OH to polymer N-terminusTFA / TIPSN-terminal cysteine rsc.org

Advances in Automated and High-Throughput Synthesis Protocols Utilizing this compound Building Blocks

The relentless drive for efficiency in drug discovery and chemical biology has led to significant advances in the automation of peptide synthesis. This compound is a well-characterized and reliable building block, making it ideally suited for use in these modern, high-throughput platforms. sigmaaldrich.comrsc.org

Microwave-assisted SPPS has dramatically reduced the time required for coupling and deprotection steps, enabling the rapid synthesis of peptides. cnr.it Automated microwave peptide synthesizers are designed to use standard, commercially available protected amino acids, including this compound and its Fmoc counterpart. cnr.itcem.de For instance, the automated synthesis of the therapeutic peptide Eptifibatide utilizes Fmoc-Cys(Trt)-OH in a microwave-assisted protocol, demonstrating the compatibility of the Trt protecting group with these advanced synthetic methods. cnr.it

Furthermore, research into high-throughput synthesis methodologies explicitly incorporates this compound. One approach for the rapid synthesis of multiple peptide α-thioesters—key intermediates for NCL—employed a novel "volatilizable" silica (B1680970) gel support in conjunction with Boc-SPPS chemistry. nih.gov In this system, this compound was successfully used to generate N-terminal cysteine peptide thioesters in a manner suitable for high-throughput applications and automated synthesis. nih.gov

The development of new synthetic platforms, such as those with one-pot deprotection and coupling cycles, further increases the speed and efficiency of peptide production. cem.de The reliability of building blocks is critical for the success of these automated protocols. Because this compound is a robust and predictable reagent, it remains a staple for researchers looking to leverage the power of automation and high-throughput screening in their work.

Sustainable and Eco-Friendly Methodologies for the Synthesis and Derivatization of this compound

The field of peptide chemistry is undergoing a "green" transformation, driven by the need to reduce its significant environmental footprint, which is largely due to the heavy use of hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgunibo.it Research is now focused on developing more sustainable protocols, and these efforts are directly impacting the use of building blocks like this compound.

A major frontier is Aqueous Solid-Phase Peptide Synthesis (ASPPS), which aims to replace organic solvents with water. sci-hub.se This has necessitated the development of water-soluble protecting groups. One groundbreaking study introduced the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group, a sulfonated, water-soluble version of Fmoc. sci-hub.setu-darmstadt.de Crucially, the study demonstrated the synthesis and use of Smoc-Cys(Trt)-OH. sci-hub.setu-darmstadt.de This shows that the Trt group for thiol protection is fully compatible with this new, greener aqueous synthesis strategy, bridging a classic protection scheme with cutting-edge sustainable chemistry. The use of the Trt group in this context is advantageous as it avoids the need to develop a new water-compatible thiol protecting group.

Other green initiatives include:

Protecting Group-Free Strategies: As an alternative approach, methods are being developed to modify polymers with amino acids without any protecting groups, for example by using cholinium amino acid ionic liquids (ChAAILs). rsc.org While this competes with the use of this compound, it reflects the broader push towards greener chemical processes.

The integration of the trusted S-trityl protection strategy into emerging aqueous synthesis protocols ensures that the utility of this compound and its derivatives will continue in the next generation of sustainable peptide synthesis.

Q & A

Basic Research Question

  • Role : The Boc group protects the α-amino group, while the Trt group shields the thiol (-SH) of cysteine, preventing disulfide bond formation during solid-phase synthesis .
  • Applications : Used in synthesizing cysteine-rich peptides (e.g., cyclic peptides) and protein mimics .
  • Limitations : Acid-labile Trt/Boc groups require careful pH control during deprotection to avoid side reactions .

Methodological Insight : Use TFA for selective Boc removal while retaining Trt, enabling sequential functionalization .

What mechanisms underlie the pH-responsive behavior of this compound in nanoparticle formation?

Advanced Research Question

  • Mechanism : Acidic pH cleaves Trt and Boc groups, altering hydrophobicity and inducing structural transitions (e.g., from vesicles to porous nanoparticles) .
  • Experimental Validation :
    • HPLC/MS : Detects cleavage products (e.g., free cysteine) post-pH adjustment .
    • SEM/TEM : Captures morphological changes (e.g., spherical → bowl-shaped structures at pH 5.0) .
  • Contradiction Note : While this compound forms spherical particles, Fmoc-Cys(Trt)-OH generates nanobowls under similar conditions. This suggests backbone flexibility (Boc vs. Fmoc) dictates morphology .

How stable is this compound under varying storage and reaction conditions?

Advanced Research Question

  • Thermal Stability : Melting point (143–146°C) indicates moderate thermal stability; avoid prolonged heating above 150°C .
  • Solvent Compatibility : Stable in DMF/DME but degrades in protic solvents (e.g., MeOH) due to ester hydrolysis .
  • Storage : Store desiccated at –20°C to prevent moisture-induced Trt/Boc cleavage .

Methodological Insight : Use TGA/DSC to assess thermal degradation profiles and optimize storage protocols .

How can researchers resolve contradictions in molecular weight data for this compound derivatives?

Advanced Research Question

  • Case Study : GPC and NMR reported conflicting Mn values for this compound-functionalized polymers (14.0% vs. 12.1% derivatization). This arises from GPC’s reliance on hydrodynamic volume vs. NMR’s direct quantification .
  • Resolution : Use MALDI-TOF MS for absolute molecular weight determination and cross-validate with elemental analysis .

What are the emerging applications of this compound in biomaterials and drug delivery?

Advanced Research Question

  • Drug Delivery : Self-assembles into pH-responsive nanoparticles for targeted release (e.g., cancer therapeutics) .
  • Biomimetic Scaffolds : Serves as a crosslinker in hydrogels for 3D cell culture, leveraging thiol-disulfide exchange .
  • Validation : Use confocal microscopy and cytotoxicity assays to evaluate cellular uptake and biocompatibility .

What strategies enable site-specific modifications of this compound?

Advanced Research Question

  • N-Methylation : Treat this compound with NaH/MeI to introduce N-methyl groups, enhancing peptide protease resistance .
  • Thiol-Ene Click Chemistry : After Trt deprotection, react the free -SH with maleimide-functionalized molecules for bioconjugation .
  • Analytical Confirmation : Use ¹H NMR to verify methylation (δ 2.8–3.1 ppm for N-CH3) and LC-MS for click product purity .

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